Ethyl 4-((4-((4,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Description
Ethyl 4-((4-((4,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H26N4O5S2 and its molecular weight is 502.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at different positions on the thiazole ring can alter the orientation types and shield the nucleophilicity of nitrogen, affecting the therapeutic outcome of substituted thiazole derivatives .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been associated with various biological activities, suggesting that they may induce a range of molecular and cellular effects .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility in various solvents, could potentially be influenced by environmental factors .
Properties
IUPAC Name |
ethyl 4-[4-[(4,7-dimethyl-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S2/c1-4-32-23(29)26-11-13-27(14-12-26)34(30,31)18-9-7-17(8-10-18)21(28)25-22-24-19-15(2)5-6-16(3)20(19)33-22/h5-10H,4,11-14H2,1-3H3,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDCRFFEQBOVLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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